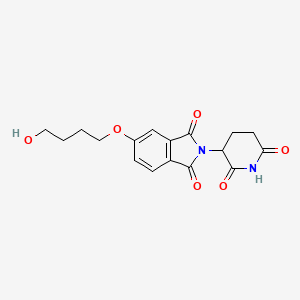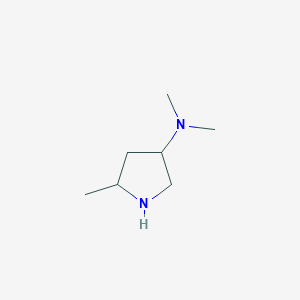![molecular formula C21H26O5 B14774288 (10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dehydro Prednisolone is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions.
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved through various chemical reactions, including dehydrogenation using reagents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 6,7-Dehydro Prednisolone follows similar synthetic routes but on a larger scale. The process often starts with the microbial transformation of diosgenin, a naturally occurring steroid sapogenin, to produce the intermediate compounds. These intermediates are then chemically modified to introduce the 6,7 double bond, followed by purification steps to isolate the final product .
化学反応の分析
Types of Reactions
6,7-Dehydro Prednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bond or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) and DDQ are commonly used oxidizing agents.
Reduction: Nickel-Raney (Ni-Ra) catalyst is often used for reduction reactions.
Substitution: Hydrogen halides (HCl, HBr) are used for halogenation reactions.
Major Products
The major products formed from these reactions include various halogenated derivatives and oxidized forms of 6,7-Dehydro Prednisolone .
科学的研究の応用
6,7-Dehydro Prednisolone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of glucocorticoids and their derivatives.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
作用機序
The mechanism of action of 6,7-Dehydro Prednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory cytokines and other inflammatory mediators. The compound also inhibits the migration of leukocytes to sites of inflammation, reducing tissue damage and inflammation .
類似化合物との比較
Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisone: A precursor to prednisolone, converted in the liver to its active form.
Dexamethasone: A more potent glucocorticoid with similar applications.
Betamethasone: Another potent glucocorticoid used in various inflammatory conditions.
Uniqueness
This modification can potentially enhance its anti-inflammatory effects and reduce side effects .
特性
分子式 |
C21H26O5 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21-/m0/s1 |
InChIキー |
WFFSJFFZKKRVOE-UODUAIPHSA-N |
異性体SMILES |
C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O |
正規SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





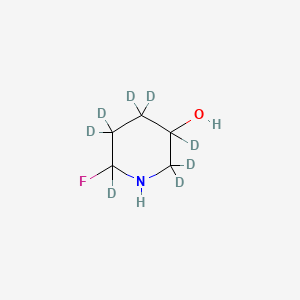
![N-{5-[(1E)-2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl}-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine](/img/structure/B14774246.png)
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)
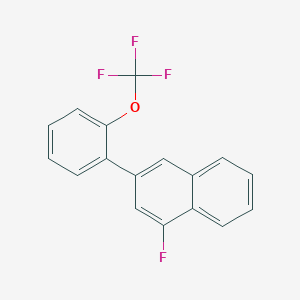
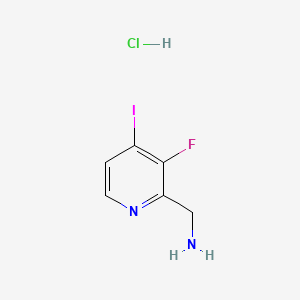
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
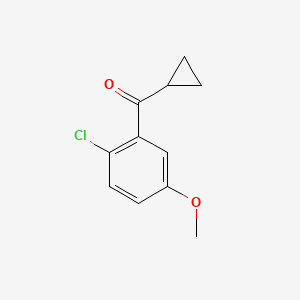
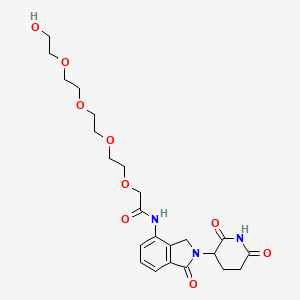
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
